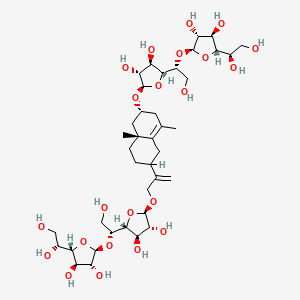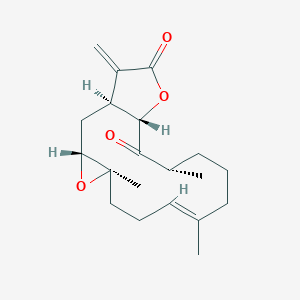
Dioxo(sulfanyl)molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxo(sulfanyl)molybdenum is an inorganic compound that belongs to the class of transition metal oxides. It consists of a central molybdenum atom in the +5 oxidation state, coordinated to two oxygen atoms and one sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dioxo(sulfanyl)molybdenum can be synthesized through various methods. One common approach involves the reaction of molybdenum trioxide with hydrogen sulfide under controlled conditions. The reaction typically proceeds as follows:
MoO3+H2S→MoO2S+H2O
This method requires precise control of temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of molybdenum-containing ores. The ores are processed to extract molybdenum, which is then subjected to chemical reactions to produce the desired compound. The process may include steps such as roasting, leaching, and purification to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dioxo(sulfanyl)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The sulfanyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are often used.
Substitution: Ligands such as thiolates and phosphines can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum sulfides.
Substitution: Various molybdenum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dioxo(sulfanyl)molybdenum has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dioxo(sulfanyl)molybdenum involves its ability to participate in redox reactions. The molybdenum center can cycle between different oxidation states, facilitating the transfer of electrons and oxygen atoms. This redox activity is crucial for its catalytic properties. The compound can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Dioxo(molybdenum) complexes: These compounds have similar structures but may differ in the ligands attached to the molybdenum center.
Dioxo(tungsten) complexes: Tungsten analogs of dioxo(sulfanyl)molybdenum, which exhibit similar chemical properties but with tungsten as the central metal.
Uniqueness: this compound is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific catalytic applications where sulfur-containing ligands play a crucial role .
Eigenschaften
Molekularformel |
HMoO2S- |
|---|---|
Molekulargewicht |
161.02 g/mol |
IUPAC-Name |
dioxomolybdenum;sulfanide |
InChI |
InChI=1S/Mo.2O.H2S/h;;;1H2/p-1 |
InChI-Schlüssel |
LMGKUBJWYNQHBP-UHFFFAOYSA-M |
SMILES |
O=[Mo]=O.[SH-] |
Kanonische SMILES |
O=[Mo]=O.[SH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


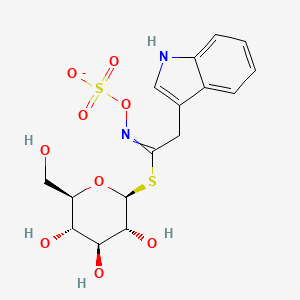
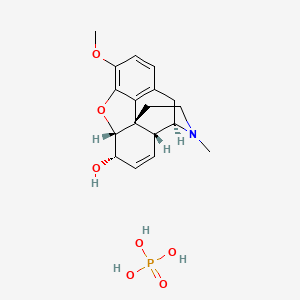

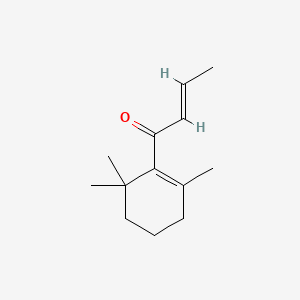
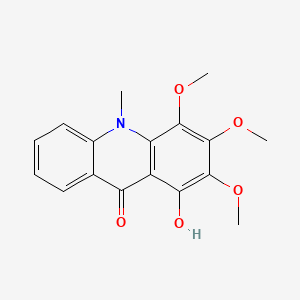
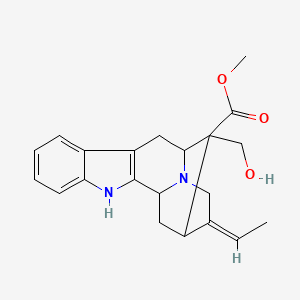
![(2Z)-2-[2-hydroxy-3,4-dimethoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B1235708.png)
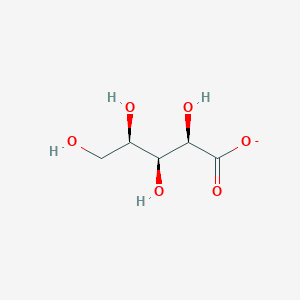
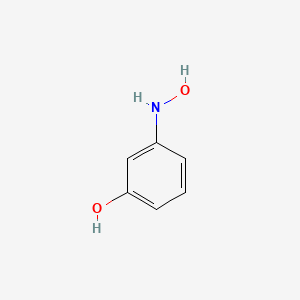
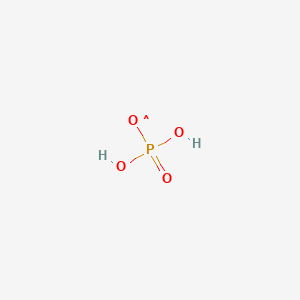
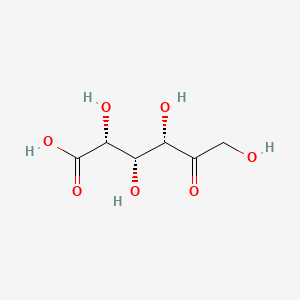
![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235718.png)
